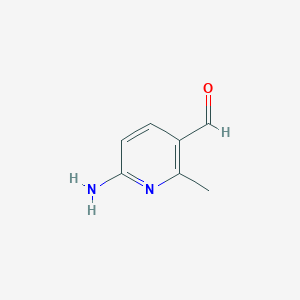

6-Amino-2-methylnicotinaldehyde

Overview

Description

6-Amino-2-methylnicotinaldehyde is a chemical compound used widely in scientific research. Its unique properties open doors to various applications such as drug discovery, organic synthesis, and material science. The molecular formula of this compound is C7H8N2O and it has a molecular weight of 136.15 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an amino group at the 6th position and a methylnicotinaldehyde group at the 2nd position . Further structural analysis could be performed using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Scientific Research Applications

Organic Synthesis and Catalysis

6-Amino-2-methylnicotinaldehyde serves as a key intermediate in organic synthesis, particularly in the preparation of pyranopyrazoles, which are compounds of interest due to their biological activity. Zolfigol et al. (2013) reported a green and efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles using a one-pot four-component reaction. This process utilizes isonicotinic acid as a dual and biological organocatalyst, highlighting the synthetic utility of nicotinic acid derivatives in facilitating complex reactions under solvent-free conditions (Zolfigol et al., 2013).

Protein Engineering

In the realm of protein engineering, Carrico et al. (2007) introduced a method for the site-specific introduction of aldehyde groups into recombinant proteins using a 6-amino-acid consensus sequence recognized by the formylglycine-generating enzyme. This genetically encoded 'aldehyde tag' facilitates numerous protein labeling applications, demonstrating the relevance of introducing aldehyde functionalities for bioconjugation and labeling studies (Carrico, Brian L. Carlson, & Bertozzi, 2007).

Bioconjugate Chemistry

Further illustrating the chemical versatility of aldehyde functionalities, Geoghegan and Stroh (1992) developed a method for site-directed labeling of peptides and proteins via periodate oxidation of a 2-amino alcohol, generating an aldehyde in the peptide for subsequent modification. This technique underscores the broader utility of aldehyde-based chemistry for attaching biotin, fluorescent reporters, or other moieties to proteins, offering a powerful tool for biological research (Geoghegan & Stroh, 1992).

Fluorescence Sensing

The structural motif of this compound is also instrumental in the development of fluorescence sensors. Hazra et al. (2018) synthesized positional isomers using Schiff-base condensation for comparing fluorescence sensing properties towards Al3+ and Zn2+ ions. These compounds exhibit significant fluorescence intensity enhancements upon metal ion binding, showcasing the potential of nicotinaldehyde derivatives in designing chemosensors for metal ion detection (Hazra et al., 2018).

properties

IUPAC Name |

6-amino-2-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPMCZAVFWJCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

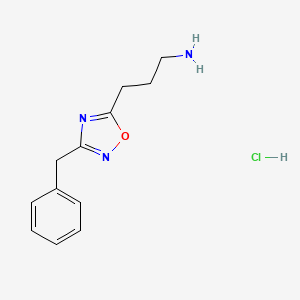

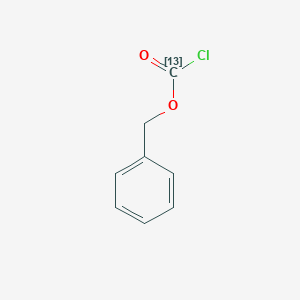

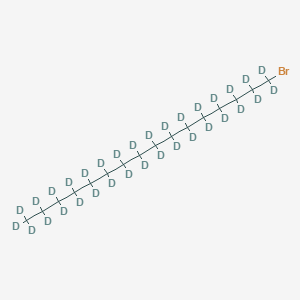

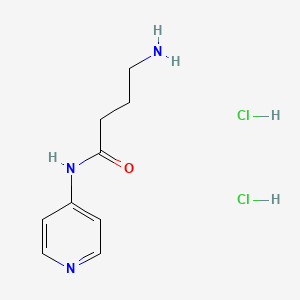

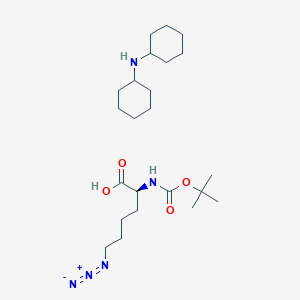

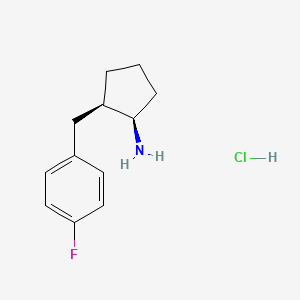

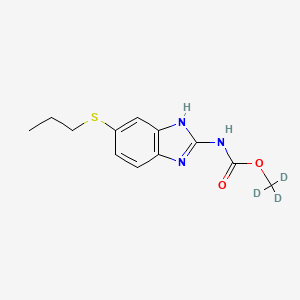

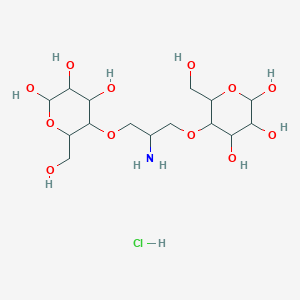

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2H-1,3-benzodioxol-5-yldimethylsilyl)phenyl]methanol](/img/structure/B1528119.png)

![5-Boc-3-hydroxy-2-(tetrahydropyran-4-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1528134.png)

![2-Boc-1,2,3,4-Tetrahydro-[2,7]naphthyridine](/img/structure/B1528142.png)